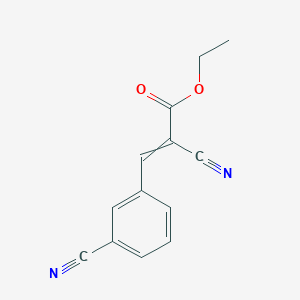

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C13H10N2O2 It is a derivative of propenoic acid and features both cyano and ester functional groups

準備方法

Synthetic Routes and Reaction Conditions

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

化学反応の分析

Types of Reactions

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various ester derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is synthesized from 3-Cyanobenzaldehyde and Ethyl cyanoacetate .

Applications

This compound is used in various chemical syntheses and studies:

- Synthesis of tetrahydrobenzo[b]pyran: It is used as an intermediate in microwave-promoted sequential three-component synthesis of tetrahydrobenzo[b]pyran in water catalyzed by heterogeneous amine grafted on silica .

- Knoevenagel reactions: It is used in Knoevenagel reactions catalyzed by nano-silica PAMAM dendrimer and by amine supported on silica gel .

- Heterocyclic syntheses: 4-Acetamido ECPP is involved in studies of enaminones in heterocyclic syntheses as a new one-step synthetic route to pyrrolo[3,4-b]pyridine and convenient syntheses of 1,4- dihydropyridines and 1,1'-(1,4-phenylene)bis(1,4-dihydropyridine) .

- Nonlinear optical material: It is also used as a nonlinear optical material based on cyano(acetylamino)cinnamate ester .

- Inhibitors of insulin-regulated aminopeptidase: 2-Cyano ECPP was used in studies of structure-activity relationships and brain uptake of a novel series of benzopyran inhibitors of insulin-regulated aminopeptidase .

- Cyclization reactions: 3-Cyano ECPP was involved in AgNO3-catalyzed intramolecular cyclization leading to functionalized cyclopentanones and spiro-cyclopentanones .

- Coordination polymers: It also was reported in studies of adenine-based coordination polymers .

- Synthesis of Troger's bases: 4-Cyano ECPP is reported in the synthesis of 1,7- bis (N-substituted-aminomethyl)-2,8-dihydroxy-troger's bases and their application in the Aldol-Ullmann reaction and also in studies on synthesis, antitumor activity, and molecular docking of seven novel thiazacridine derivatives .

- Anticancer activity: 4-Dimethylamino ECPP 3 was reported in synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2- oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and studies of their breast anticancer activity .

- Vasorelaxant evaluation: 4-Diethylamino ECPP was mentioned in the report on design, synthesis, and vasorelaxant evaluation of novel coumarin-pyrimidine hybrids .

- Catalysis: 2,4,6-trimethyl ECPP is reported in catalyst study of the Knoevenagel condensation .

作用機序

The mechanism of action of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the ester group can undergo hydrolysis or transesterification reactions. These interactions and reactions enable the compound to exert its effects in various chemical and biological systems.

類似化合物との比較

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate can be compared with similar compounds such as:

Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of a phenyl ring.

Octyl-2-cyano-3,3-diphenylprop-2-enoate: Contains an octyl group and two phenyl rings.

Ethyl-2-cyano-3,3-diphenylprop-2-enoate: Features two phenyl rings instead of one.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of a cyano-substituted phenyl ring, which imparts distinct chemical properties and reactivity.

生物活性

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate, with the CAS number 18153-16-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C13H10N2O2

- Molecular Weight : 226.23 g/mol

- Melting Point : 128.8°C

The compound features a cyano group and an ethyl ester, which contribute to its reactivity and biological properties.

Synthesis

This compound can be synthesized through a Knoevenagel condensation reaction involving 3-cyanobenzaldehyde and ethyl cyanoacetate. The reaction conditions typically involve microwave irradiation to enhance yield and reduce reaction time .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

- Cell Line Studies : Compounds derived from similar structures have shown activity against various cancer cell lines, including:

These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Studies indicate that certain derivatives inhibit cell cycle progression in cancer cells, thereby reducing tumor growth.

- Clonogenic Assays : These assays have demonstrated that compounds can significantly reduce colony formation in prostate cancer cells, indicating potent antitumor activity .

Study on Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of cyano derivatives indicated that modifications at specific positions on the aromatic ring can enhance biological activity. This suggests that this compound could be optimized for better efficacy against cancer cells .

Synthesis and Biological Evaluation

A comprehensive evaluation of various derivatives of ethyl cyano compounds revealed promising results in terms of their cytotoxicity against different cancer cell lines and their potential as anti-inflammatory agents .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate | HL-60 | TBD | Potential anticancer activity |

| Ethyl 2-cyano derivatives | MOLT-4 | 5.7 ± 1.1 | Significant inhibition observed |

| Ethyl cyano compounds | DU 145 | 20 ± 5 | Strong reduction in colony formation |

特性

IUPAC Name |

ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQFOTOMLHSZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。